2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one
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Overview
Description
2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyranone moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one typically involves multiple steps:
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Formation of the Piperazine Core: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . This step often requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
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Introduction of the Dimethylphenyl Group: : The 2,3-dimethylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable precursor such as 2,3-dimethylbenzyl chloride reacts with the piperazine core under basic conditions .
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Formation of the Pyranone Moiety: : The pyranone ring can be synthesized through a condensation reaction involving a suitable aldehyde and a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the pyranone ring, potentially converting it to a hydroxyl group.
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Substitution: : The aromatic ring in the dimethylphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives where the carbonyl group is reduced.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester
- 3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one is unique due to the presence of the methoxypyranone moiety, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-4-6-15(14(13)2)20-7-9-21(10-8-20)19(23)17-11-16(22)18(24-3)12-25-17/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARAOMQWPVCDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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